2-{9-METHYL-2-PHENYL-5H,6H,7H-PYRAZOLO[3,4-H]QUINAZOLIN-7-YL}PYRIDINE
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Overview
Description
2-{9-METHYL-2-PHENYL-5H,6H,7H-PYRAZOLO[3,4-H]QUINAZOLIN-7-YL}PYRIDINE is a complex heterocyclic compound that features a pyrazoloquinazoline core fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{9-METHYL-2-PHENYL-5H,6H,7H-PYRAZOLO[3,4-H]QUINAZOLIN-7-YL}PYRIDINE typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might begin with the formation of a pyrazoloquinazoline intermediate, followed by its functionalization to introduce the pyridine moiety. Reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-{9-METHYL-2-PHENYL-5H,6H,7H-PYRAZOLO[3,4-H]QUINAZOLIN-7-YL}PYRIDINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives, while substitution reactions could introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-{9-METHYL-2-PHENYL-5H,6H,7H-PYRAZOLO[3,4-H]QUINAZOLIN-7-YL}PYRIDINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 2-{9-METHYL-2-PHENYL-5H,6H,7H-PYRAZOLO[3,4-H]QUINAZOLIN-7-YL}PYRIDINE exerts its effects is often related to its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its biological activities and potential therapeutic applications
Uniqueness
2-{9-METHYL-2-PHENYL-5H,6H,7H-PYRAZOLO[3,4-H]QUINAZOLIN-7-YL}PYRIDINE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
9-methyl-2-phenyl-7-pyridin-2-yl-5,6-dihydropyrazolo[3,4-h]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5/c1-14-19-17(26(25-14)18-9-5-6-12-22-18)11-10-16-13-23-21(24-20(16)19)15-7-3-2-4-8-15/h2-9,12-13H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRHDGDMCGHIRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C3=NC(=NC=C3CC2)C4=CC=CC=C4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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